molecular formula C11H13BrClNO2 B15302057 methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride

methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride

Cat. No.: B15302057
M. Wt: 306.58 g/mol
InChI Key: RXDYMLSSFUGTGX-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is a synthetic compound that belongs to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride typically involves the bromination of an indole precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride
  • Methyl 2-(5-fluoro-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride
  • Methyl 2-(5-iodo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride

Uniqueness

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different binding affinities and reaction mechanisms.

Properties

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.58 g/mol

IUPAC Name

methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate;hydrochloride

InChI

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10;/h2-3,5,7,13H,4,6H2,1H3;1H

InChI Key

RXDYMLSSFUGTGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNC2=C1C=C(C=C2)Br.Cl

Origin of Product

United States

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